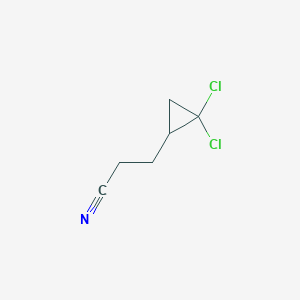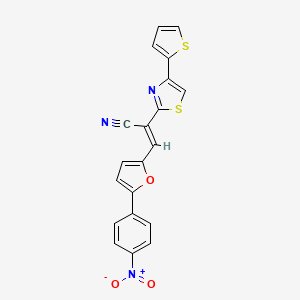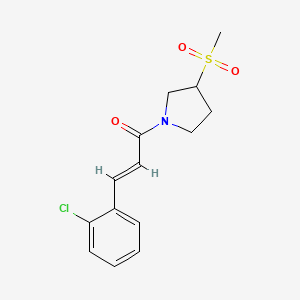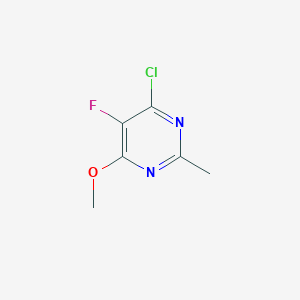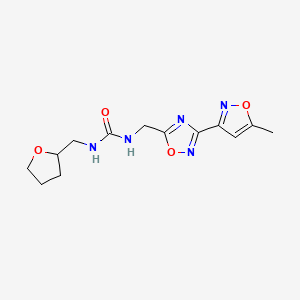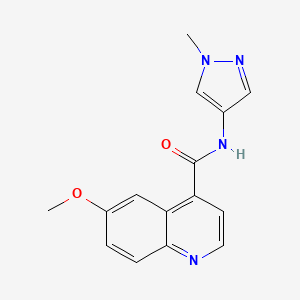![molecular formula C21H24N4O4S B2969299 5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872842-66-5](/img/structure/B2969299.png)
5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They consist of two nitrogen atoms and four carbon atoms in a six-membered ring with conjugated double bonds .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and conjugated double bonds. This structure is aromatic, meaning it is cyclic, planar, and follows Hückel’s rule (4n+2 π electrons), contributing to its stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, including those similar in structure to the specified compound, have been synthesized through various methods, such as three-component condensation. These processes often involve the use of aminopyrimidine derivatives, diketones, and esters, contributing to the development of novel heterocyclic compounds with potential applications in various fields (Komkov et al., 2006).
Structural Analysis and Crystallization : Research has focused on the structural analysis of pyrimidine derivatives, examining their crystallization behaviors and molecular interactions. Such studies provide insights into the physical and chemical properties of these compounds, essential for their application in material science and pharmaceuticals (Low et al., 2004).
Photophysical Properties and Sensing Applications
Photophysical Properties : Pyrimidine-phthalimide derivatives have been synthesized to explore their solid-state fluorescence emission and solvatochromism. These properties are significant for applications in optical materials and sensors (Yan et al., 2017).
pH Sensing : Some pyrimidine derivatives exhibit the potential for pH-sensing applications. Their ability to undergo protonation at nitrogen atoms, leading to dramatic color changes, makes them suitable for developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Biological and Medicinal Research
Antibacterial and Antifungal Activities : Pyrimidine derivatives have been studied for their antibacterial and antifungal properties. Some compounds show promising activity against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Aksinenko et al., 2016).
Anticancer Activities : Derivatives of pyrimido[4,5-d]pyrimidine have been evaluated for their anticancer activities. Research has shown that certain compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy (Ye et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyclopentylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-24-18-16(20(26)25(2)21(24)27)19(30-13-7-5-6-8-13)23-17(22-18)12-9-10-14(28-3)15(11-12)29-4/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHAWZUWCAQDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

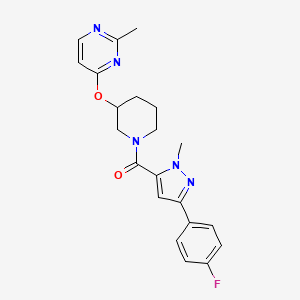
![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)

